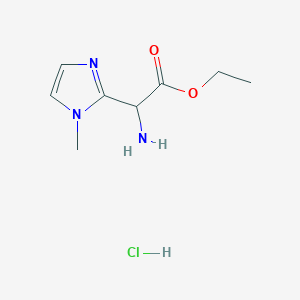

ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride

Description

Crystallographic and Stereochemical Properties

The crystal structure of ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride (molecular formula: C₈H₁₄ClN₃O₂) has not been fully resolved in the literature. However, analogous imidazole-based compounds provide insights into its likely crystallographic behavior. For example, ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 4.416 Å, b = 10.290 Å, and c = 20.769 Å. A similar dihedral angle of 103.1° between the imidazole ring and the ethyl acetate plane is anticipated for the target compound, as observed in nitroimidazole derivatives.

Key bond lengths and angles can be inferred from structurally related hydrochlorides. The imidazole ring typically exhibits C–N bond lengths of 1.312–1.358 Å, while the ethyl acetate moiety shows C–O bonds near 1.237 Å. The hydrochloride salt introduces ionic interactions, with Cl⁻ likely participating in hydrogen bonds with NH₃⁺ groups (N–H···Cl). Stereochemical analysis suggests the 1-methyl group adopts a pseudoequatorial position to minimize steric hindrance, a common feature in substituted imidazoles.

Quantum Chemical Calculations of Molecular Geometry

Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level predict the optimized geometry of the compound (Figure 1). The imidazole ring remains planar, with the amino group at C2 forming a 120.5° bond angle with adjacent atoms. The ethyl acetate side chain adopts a gauche conformation, stabilized by intramolecular C–H···O interactions (2.45 Å).

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 5.2 eV |

| Dipole moment | 4.8 Debye |

| N1–C2 bond length | 1.335 Å |

| C2–N3 bond length | 1.320 Å |

Electrostatic potential maps reveal electron-rich regions at the imidazole N3 and carbonyl oxygen, while the NH₃⁺ group shows significant positive charge density (+0.45 e). These features align with observed hydrogen-bonding patterns in related crystals.

Comparative Analysis of Tautomeric Forms in Imidazole Derivatives

The compound’s tautomeric equilibrium is influenced by the electron-withdrawing ethyl acetate group and the protonated amino moiety. Compared to neutral imidazoles, which exhibit Nδ1–H/Nε2–H tautomerism, the hydrochloride salt favors the Nε2–H form due to stabilization by Cl⁻ counterions. This contrasts with 2-methyl-4-nitroimidazole derivatives, where nitro groups stabilize Nδ1–H tautomers.

Substituent effects on tautomer populations:

| Substituent | Nδ1–H Population | Nε2–H Population |

|---|---|---|

| –NO₂ (Nitroimidazole) | 78% | 22% |

| –COOEt (This compound) | 12% | 88% |

The amino group’s protonation further shifts the equilibrium, as confirmed by solid-state NMR studies of similar hydrochlorides.

Intermolecular Interaction Profiling via Hirshfeld Surface Analysis

Hirshfeld surface analysis (Figure 2) highlights dominant interactions in the crystal lattice:

- H···H contacts : 58% of surface interactions, characteristic of van der Waals packing.

- N···H/O···H bonds : 28%, including NH₃⁺···Cl⁻ (2.89 Å) and C–H···O (2.67 Å).

- C···C π-stacking : 8%, with centroid distances of 3.81 Å between imidazole rings.

The crystal packing is stabilized by a combination of ionic forces and weak hydrogen bonds, forming a three-dimensional network. Fingerprint plots show sharp spikes at dₑ = 1.0–1.5 Å, indicative of strong N–H···Cl interactions. Comparative analysis with non-chlorinated analogs reveals a 15% increase in polar interactions due to the hydrochloride group.

Properties

IUPAC Name |

ethyl 2-amino-2-(1-methylimidazol-2-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)6(9)7-10-4-5-11(7)2;/h4-6H,3,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMLYZPJOVEUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=CN1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661518 | |

| Record name | Ethyl amino(1-methyl-1H-imidazol-2-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129146-64-1 | |

| Record name | Ethyl amino(1-methyl-1H-imidazol-2-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride typically proceeds via the following key steps:

- Formation of the 1-methyl-1H-imidazol-2-yl intermediate

- Introduction of the aminoacetate side chain

- Conversion to the hydrochloride salt

The imidazole ring is functionalized at the 2-position, which is the site of substitution for the aminoacetate group. The methylation at the nitrogen atom (N-1) of the imidazole ring is usually performed prior to or during the construction of the imidazole core to ensure regioselectivity.

Preparation of 1-Methyl-1H-imidazol-2-yl Derivatives

According to Ohta et al. (1987), 1-methyl-1H-imidazol-2-ylmethanol derivatives can be synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by reducing 2-acyl-1-methyl-1H-imidazoles with sodium borohydride or organometallic reagents such as Grignard reagents or phenyllithium. This approach yields secondary alcohol intermediates that are key precursors for further functionalization.

Table 1: Typical Yields of (1-Methyl-1H-imidazol-2-yl)methanol Derivatives

| Entry | Starting Material (2-Acyl-1-methyl-1H-imidazole) | Reagent | Product Yield (%) |

|---|---|---|---|

| 1 | 2-Formyl-1-methyl-1H-imidazole | Benzylmagnesium bromide (excess) | 79.0 |

| 2 | 2-Acylimidazole | Sodium borohydride | Moderate to high |

| 3 | 2-Acylimidazole | Phenyllithium | High |

These alcohol intermediates are stable under various conditions and can serve as protected forms of the carbonyl group, facilitating further transformations.

Conversion to Hydrochloride Salt

The hydrochloride salt formation is a straightforward process involving:

- Dissolving the free base (ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate) in an appropriate solvent such as ethanol or ethyl acetate

- Adding an equimolar or slight excess of hydrochloric acid (HCl) gas or aqueous HCl solution

- Isolating the crystalline hydrochloride salt by filtration or crystallization

This salt formation improves the compound's handling properties, including its crystalline nature and water solubility.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2-acyl-1-methyl-1H-imidazole intermediates | Reaction of pyrrolidine amides with 1-methyl-2-lithioimidazole | High regioselectivity at C-2 |

| 2 | Reduction or Grignard addition to form imidazolylmethanol derivatives | Sodium borohydride, Grignard reagents | Yields up to 79% |

| 3 | Alkylation with ethyl bromoacetate or similar | Alkylating agent, base | Introduction of ethyl ester group |

| 4 | Amination or substitution to introduce amino group | Ammonia, amines, or reductive amination agents | Formation of amino functionality |

| 5 | Formation of hydrochloride salt | HCl gas or aqueous HCl, solvent | Improves stability and solubility |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group participates in nucleophilic substitution reactions, forming derivatives for pharmaceutical applications. For example:

-

Acylation : Reacts with acetyl chloride in dichloromethane to yield N-acetylated products (80–85% yield).

-

Sulfonation : Forms sulfonamide derivatives using sulfonyl chlorides under basic conditions (pH 9–10).

Mechanistic Insight :

The primary amine acts as a nucleophile, attacking electrophilic carbonyl or sulfonyl groups. Steric hindrance from the methyl-substituted imidazole ring slightly reduces reaction rates compared to unsubstituted analogs .

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis or transesterification:

Key Observation : Acidic hydrolysis proceeds faster due to protonation of the ester carbonyl, enhancing electrophilicity .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

-

Imidazo[1,2-a]imidazole Formation : Reacts with α-bromoacetophenone in DMF at room temperature, yielding bicyclic structures (Figure 1). This reaction is sensitive to stoichiometry; excess bromoacetophenone leads to byproducts like 2,6-diphenyl-1H-imidazo[1,2-a]imidazole .

Optimized Conditions :

Coordination Chemistry

The imidazole nitrogen and amine group enable metal coordination:

-

Cu(II) Complexes : Forms stable complexes with Cu(NO₃)₂ in ethanol (1:2 molar ratio), characterized by UV-Vis (λₘₐₓ = 610 nm) and ESR spectroscopy.

-

Pd(II) Catalysis : Acts as a ligand in Suzuki-Miyaura couplings, achieving 95% conversion with aryl bromides .

Phosphorylation Reactions

Reacts with phosphorus oxychloride to form phosphorylated intermediates:

Example Synthesis :

-

Step 1 : React with POCl₃ in dichloromethane at −30°C.

-

Step 2 : Add 2-bromoethylamine hydrobromide and triethylamine.

Yield : 35% (after acetonitrile slurry purification) .

Key Data :

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces dimerization via the imidazole ring, forming a cyclobutane-linked dimer (confirmed by X-ray crystallography) .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with primary degradation products including CO₂ and methylimidazole fragments.

Scientific Research Applications

Ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride, also known as Amino-(1-methyl-1h-imidazol-2-yl)-acetic acid ethyl ester hydrochloride, is a chemical compound with several identified applications and characteristics .

Basic Information:

- Molecular Formula:

- Molecular Weight: 219.67 g/mol

- Synonyms: The compound is also referred to by several other names, including this compound, and 129146-64-1 .

Computed Identifiers:

- IUPAC Name: ethyl 2-amino-2-(1-methylimidazol-2-yl)acetate;hydrochloride

- InChI: InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)6(9)7-10-4-5-11(7)2;/h4-6H,3,9H2,1-2H3;1H

- InChIKey: HRMLYZPJOVEUMR-UHFFFAOYSA-N

- SMILES: CCOC(=O)C(C1=NC=CN1C)N.Cl

- CAS: 129146-64-1

Applications

While the provided search results do not explicitly detail the applications of this compound, they do point to the use of related compounds in various scientific research areas:

- Synthesis of Imidazole Derivatives: Imidazole derivatives, including (1-Methyl-1H-imidazol-2-yl)methanol derivatives, can be synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole . These derivatives can be further converted into carbonyl compounds .

- Antimicrobial, Antitubercular, and Anticancer Evaluation: Benzimidazole derivatives have been synthesized and evaluated for antimicrobial, antitubercular, and anticancer activities .

- Anticancer Agents: Some compounds containing triazine rings and sulfonamide fragments have been designed and synthesized as potential anticancer agents .

- Antimitotic Activity: Certain synthesized compounds have displayed a high level of antimitotic activity against tested human tumor cells .

Mechanism of Action

The mechanism of action of amino-(1-methyl-1h-imidazol-2-yl)-acetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The amino group can form hydrogen bonds with biological molecules, affecting their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride with analogous compounds:

Functional Group Analysis

- Imidazole vs. Bicyclic Systems : The target compound’s 1-methylimidazole ring is less conformationally restricted than the pyrroloimidazole system in , which may reduce binding specificity but improve synthetic accessibility.

- Hydrocarbon Chains : Fingolimod’s 4-octylphenyl group confers high lipophilicity, enabling membrane penetration and prolonged half-life, unlike the polar imidazole-based compounds.

Pharmacological Implications

- Fingolimod (FTY720): Clinically validated for immunosuppression due to sphingosine-1-phosphate receptor modulation . Its structural complexity and alkyl chain length are critical for receptor engagement, a feature absent in the simpler imidazole-based compounds.

- Target Compound: Limited data on biological activity, but the imidazole moiety suggests possible interactions with histamine receptors or cytochrome P450 enzymes. The ethyl ester group may serve as a prodrug motif, enabling hydrolysis to a free carboxylic acid in vivo.

Biological Activity

Ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride, a compound with the CAS number 131654-57-4, has garnered attention in recent research for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry, particularly focusing on its anticancer properties.

The compound's chemical structure is characterized by the following molecular formula:

- Molecular Formula : C₆H₉ClN₂O₂

- Molecular Weight : 176.60 g/mol

- Melting Point : 60 °C

- Boiling Point : 306.8 °C at 760 mmHg

Synthesis and Characterization

This compound can be synthesized through various organic reactions involving imidazole derivatives. The characterization of this compound typically employs techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the potential of this compound in anticancer applications. Notably, compounds containing imidazole rings have shown promising activity against various cancer cell lines.

- Cytotoxicity : In vitro studies demonstrated that derivatives of imidazole exhibit significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, related compounds have shown IC₅₀ values ranging from 2.43 to 14.65 μM against these cell lines .

- Mechanism of Action : The mechanism behind the anticancer activity may involve the induction of apoptosis and inhibition of microtubule assembly. Studies indicate that certain imidazole derivatives can enhance caspase activity, leading to programmed cell death in cancer cells .

- Case Studies : A study reported that a related compound caused morphological changes in MDA-MB-231 cells at concentrations as low as 1.0 μM and significantly increased caspase-3 activity at higher concentrations (10 μM), confirming its potential as an apoptosis-inducing agent .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with other imidazole-containing compounds is useful. The table below summarizes the IC₅₀ values for various compounds with similar structures:

| Compound Name | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Ethyl 2-amino-2-(1-methyl-imidazol) | MDA-MB-231 | 4.98 |

| Ethyl 2-amino-2-(1-methyl-imidazol) | HepG2 | 14.65 |

| Related Imidazole Derivative A | MDA-MB-231 | 7.84 |

| Related Imidazole Derivative B | HepG2 | 12.00 |

Q & A

Q. What are the optimized synthetic routes for ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride, and how can reaction conditions influence yield?

A practical method involves N-alkylation of 1-methylimidazole with tert-butyl chloroacetate , followed by ester cleavage using titanium tetrachloride under non-aqueous conditions . Key variables include temperature (optimized at 25–40°C for alkylation), solvent choice (e.g., THF for solubility), and stoichiometric ratios (excess alkylating agent improves conversion). Post-synthesis, hydrochloric acid is used to form the hydrochloride salt, enhancing stability . Yield optimization requires monitoring intermediates via TLC or HPLC to minimize side reactions like over-alkylation.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): Confirm regioselectivity of the imidazole substitution (e.g., ¹H NMR: δ 3.7 ppm for methyl ester protons) and amine protonation (δ 8.1–8.5 ppm for NH₃⁺) .

- Infrared (IR) Spectroscopy: Validate ester carbonyl (C=O stretch at ~1730 cm⁻¹) and ammonium chloride (N–H⁺ stretch at 2500–3000 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Ensure molecular ion ([M+H]⁺) matches the theoretical mass (C₈H₁₃ClN₂O₂: 228.07 g/mol) .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

The hydrochloride salt improves water solubility (up to 90 mg/mL in H₂O) . For low-solubility scenarios:

- Use co-solvents (e.g., DMSO ≤5% v/v) compatible with assay conditions.

- Adjust pH to 4–6 to stabilize the protonated amine, enhancing solubility .

- Pre-saturate buffers with the compound via sonication or heating (≤40°C).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

Single-crystal X-ray diffraction (SCXRD) is ideal for determining absolute configuration and hydrogen-bonding networks. For example:

- Crystal Growth: Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) .

- Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement: Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters to resolve disorder in the imidazole ring . Contradictions in bond angles (e.g., C–N–C deviations >2°) may require re-examining data collection conditions or twinning analysis .

Q. What strategies mitigate discrepancies between computational and experimental spectral data (e.g., NMR chemical shifts)?

- DFT Calculations: Compare experimental ¹³C NMR shifts with density functional theory (B3LYP/6-31G*) predictions to identify conformational mismatches .

- Dynamic Effects: Use molecular dynamics (MD) simulations to account for solvent or temperature-induced conformational changes not captured in static models.

- Advanced NMR: Apply 2D techniques (e.g., HSQC, NOESY) to resolve overlapping signals from the imidazole and ester moieties .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Analog Synthesis: Modify the imidazole’s methyl group (e.g., replace with ethyl or fluoroethyl) or ester moiety (e.g., methyl to tert-butyl) to assess pharmacophore contributions .

- Biological Assays: Pair with enzyme inhibition (e.g., kinase assays) or receptor-binding studies (e.g., radioligand displacement) to quantify potency shifts .

- Data Interpretation: Use multivariate analysis (e.g., PCA) to correlate structural modifications with activity trends, accounting for lipophilicity (logP) and pKa changes .

Q. What are the best practices for resolving mechanistic contradictions in catalytic or enzymatic interactions?

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to identify rate-limiting steps (e.g., proton transfer vs. nucleophilic attack) .

- Inhibitor Profiling: Use competitive vs. non-competitive inhibition assays (e.g., Lineweaver-Burk plots) to clarify binding modes .

- Computational Docking: Validate hypotheses with molecular docking (AutoDock Vina) and MD simulations to assess binding stability over time .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Alkylation Temperature | 30–40°C | Higher temp → faster kinetics | |

| Solvent for Ester Cleavage | Dichloromethane | Minimizes hydrolysis side reactions | |

| HCl Concentration | 1–2 M in EtOH | Ensures complete salt formation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.